Pyrrolidine, 1-stearoyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

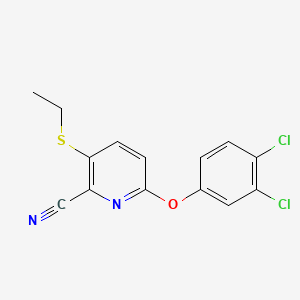

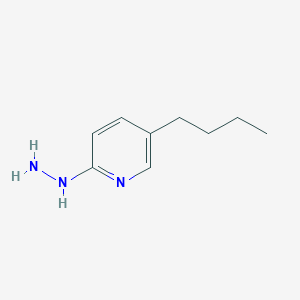

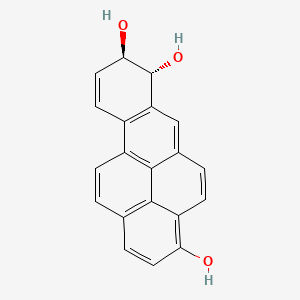

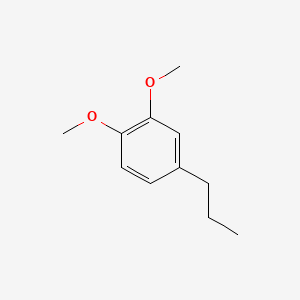

1-(1-pyrrolidinyl)-1-octadecanone is a member of pyrrolidines.

科学的研究の応用

Versatility in Drug Design

Pyrrolidine, particularly characterized by its five-membered ring structure, plays a significant role in the realm of medicinal chemistry. The saturated scaffold of pyrrolidine offers a unique advantage for drug discovery, owing to its sp3-hybridization, which facilitates the exploration of the pharmacophore space. This structural feature, along with its contribution to the stereochemistry of molecules and the phenomenon of "pseudorotation" that enhances three-dimensional coverage, makes pyrrolidine a favored choice among chemists. Specifically, the stearoyl derivative of pyrrolidine is instrumental in designing compounds with target selectivity. The structural versatility of pyrrolidine allows for the synthesis of bioactive molecules that exhibit selectivity towards specific biological targets. This has been demonstrated through various derivatives of pyrrolidine, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, which have shown promise in the treatment of human diseases (Li Petri et al., 2021).

Role in Lipid Metabolism

The stearoyl derivative of pyrrolidine also finds relevance in studies focusing on lipid metabolism, particularly through the action of stearoyl-coenzyme A desaturase (SCD). SCD is a crucial enzyme in the synthesis of monounsaturated fatty acids, playing a pivotal role in metabolic regulation. Research indicates that alterations in SCD activity can significantly influence metabolic pathways, affecting lipid synthesis, oxidation, thermogenesis, and insulin sensitivity. These findings underscore the potential of targeting stearoyl derivatives, such as 1-stearoyl-pyrrolidine, in therapeutic strategies aimed at metabolic disorders, including obesity, diabetes, and hepatic steatosis (Flowers & Ntambi, 2008).

Advancements in Matrix Metalloproteinase Inhibition

Another notable application of pyrrolidine derivatives, including the stearoyl variant, is in the development of matrix metalloproteinase (MMP) inhibitors. MMPs are enzymes involved in various physiological and pathological processes, making them targets for therapeutic intervention in diseases such as cancer and cardiovascular conditions. Pyrrolidine-based compounds, particularly those incorporating the stearoyl moiety, have shown potent inhibitory activity against certain MMP subclasses. This efficacy is attributed to the pyrrolidine scaffold, which provides a structural basis for the design of selective MMP inhibitors. The advances in this area highlight the potential of pyrrolidine, 1-stearoyl-, in contributing to novel treatment options for MMP-related diseases (Cheng et al., 2008).

特性

CAS番号 |

33707-76-5 |

|---|---|

製品名 |

Pyrrolidine, 1-stearoyl- |

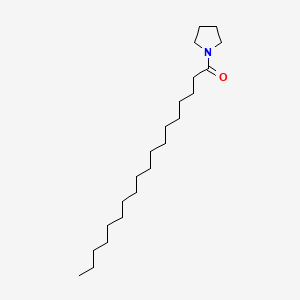

分子式 |

C22H43NO |

分子量 |

337.6 g/mol |

IUPAC名 |

1-pyrrolidin-1-yloctadecan-1-one |

InChI |

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h2-21H2,1H3 |

InChIキー |

AEBDOCOLSSICMC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)N1CCCC1 |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)N1CCCC1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1203783.png)

![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)